molecular formula C15H16O4 B1680997 3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one CAS No. 328021-97-2

3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one

Cat. No. B1680997
M. Wt: 260.28 g/mol
InChI Key: QHMKZMCRKPQRKZ-UHFFFAOYSA-N
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Description

The compound “3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one” is a derivative of the benzo[c]chromen-6-one family . It is a complex organic compound that could potentially have various applications in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of benzo[c]chromen-6-one derivatives is characterized by a chromen-6-one core, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . The specific structure of “3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one” would include additional functional groups attached to this core .

Scientific Research Applications

Antibacterial Evaluation

  • A study by Velpula et al. (2015) synthesized derivatives of benzo[c]chromen-6-ones and evaluated their antibacterial activity against various bacterial strains. Compounds derived from this chemical structure showed broad-spectrum antibacterial activity, highlighting their potential in antibacterial research (Velpula et al., 2015).

Fluorescence and Metal Interaction Properties

  • Research by Gülcan et al. (2022) investigated the fluorescence properties and metal interaction of benzo[c]chromen-6-one derivatives. These compounds exhibited fluorescence enhancement in the presence of metals, suggesting their utility in spectrofluorometry and related scientific fields (Gülcan et al., 2022).

Anti-Juvenile Hormone Activity

  • A study by Furuta et al. (2010) explored the anti-juvenile hormone activity of benzo[c]chromen-6-one derivatives in silkworm larvae. This research contributes to understanding the regulation of insect development and pest control (Furuta et al., 2010).

Synthetic Chemistry Applications

  • Sosnovskikh et al. (2011) discussed the synthesis of benzo[c]chromen-6-one derivatives, illustrating their importance in synthetic chemistry and the development of novel chemical compounds (Sosnovskikh et al., 2011).

Biological Activity

  • Garazd et al. (2002) synthesized Mannich bases of benzo[c]chromen-6-ones, investigating their pharmacological properties and potential in neuroscience (Garazd et al., 2002).

Green Synthesis Methods

  • Kumar et al. (2015) developed a green synthesis method for benzo[c]chromen-6-one derivatives, emphasizing the importance of environmentally friendly approaches in chemical synthesis (Kumar et al., 2015).

Photoreactivity Studies

  • Dalal et al. (2017) explored the photoreactivity of benzo[c]chromen-6-one derivatives, contributing to our understanding of photochemical processes in organic compounds (Dalal et al., 2017).

properties

IUPAC Name

3-(2-hydroxyethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c16-7-8-18-10-5-6-12-11-3-1-2-4-13(11)15(17)19-14(12)9-10/h5-6,9,16H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMKZMCRKPQRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCCO)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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